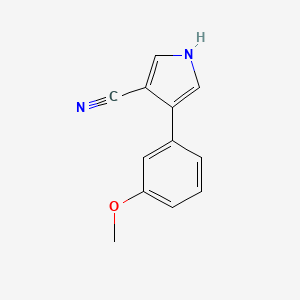

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

CAS No.: 87388-17-8

Cat. No.: VC17273006

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87388-17-8 |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile |

| Standard InChI | InChI=1S/C12H10N2O/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3 |

| Standard InChI Key | REDKIZXYXHVUHF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CNC=C2C#N |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile consists of a five-membered pyrrole ring fused with a 3-methoxyphenyl substituent and a nitrile group. The methoxy group () at the meta position of the phenyl ring introduces electron-donating effects, while the nitrile () acts as a strong electron-withdrawing group, creating a polarized electronic environment that influences reactivity and intermolecular interactions.

Table 1: Key Physical and Chemical Properties

The compound’s planar pyrrole ring facilitates π-π stacking interactions, which are critical in binding to biological targets such as enzymes or receptors . The nitrile group’s linear geometry and high electronegativity further enhance its capacity to participate in hydrogen bonding and dipole-dipole interactions.

Spectroscopic Characterization

Spectroscopic data for 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile can be inferred from related pyrrole nitriles and general heterocyclic compound trends.

Table 2: Predicted Spectroscopic Profiles

The nitrile group’s distinct IR absorption and deshielded NMR signal provide unambiguous identification. Coupling patterns in the aromatic region of the spectrum can confirm the substitution position on the phenyl ring.

| Target | Mechanism of Action | Structural Basis |

|---|---|---|

| Bacterial Dihydropteroate Synthase | Competitive inhibition of folate synthesis | Nitrile-pteridine interaction |

| Human Topoisomerase II | Intercalation into DNA strands | Planar pyrrole ring stacking |

Future Research Directions

-

Synthetic Optimization: Developing one-pot synthesis methods to improve yield and scalability.

-

Pharmacological Profiling: Screening for antimicrobial, anti-inflammatory, and anticancer activities in vitro.

-

Structure-Activity Relationships (SAR): Modifying the methoxy and nitrile groups to enhance potency and selectivity.

-

Computational Modeling: Docking studies to predict binding modes with microbial enzymes or human receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume